5,7-dibromo-8-quinolinol 1-oxide 5,7-dibromo-8-quinolinol 1-oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10951972
InChI: InChI=1S/C9H5Br2NO2/c10-6-4-7(11)9(13)8-5(6)2-1-3-12(8)14/h1-4,13H
SMILES: C1=CC2=C(C(=C(C=C2Br)Br)O)[N+](=C1)[O-]
Molecular Formula: C9H5Br2NO2
Molecular Weight: 318.95 g/mol

5,7-dibromo-8-quinolinol 1-oxide

CAS No.:

Cat. No.: VC10951972

Molecular Formula: C9H5Br2NO2

Molecular Weight: 318.95 g/mol

* For research use only. Not for human or veterinary use.

5,7-dibromo-8-quinolinol 1-oxide -

Specification

Molecular Formula C9H5Br2NO2
Molecular Weight 318.95 g/mol
IUPAC Name 5,7-dibromo-1-oxidoquinolin-1-ium-8-ol
Standard InChI InChI=1S/C9H5Br2NO2/c10-6-4-7(11)9(13)8-5(6)2-1-3-12(8)14/h1-4,13H
Standard InChI Key BRWYIVVRBSLDDK-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C(C=C2Br)Br)O)[N+](=C1)[O-]
Canonical SMILES C1=CC2=C(C(=C(C=C2Br)Br)O)[N+](=C1)[O-]

Introduction

Structural and Chemical Identity

Molecular Architecture

5,7-Dibromo-8-quinolinol 1-oxide (C₉H₅Br₂NO₂) belongs to the quinoline N-oxide family, featuring a bicyclic aromatic system with bromine atoms at positions 5 and 7, a hydroxyl group at position 8, and an oxidized nitrogen at position 1 (Figure 1). The N-oxide moiety introduces polarity and enhances coordination capabilities with metal ions .

Physicochemical Properties

While explicit data for the 1-oxide derivative are scarce, its parent compound, 5,7-dibromo-8-hydroxyquinoline, exhibits a melting point of 198–200°C, a density of 2.189 g/cm³, and limited solubility in polar solvents like DMSO and methanol . The N-oxide modification likely increases solubility in aqueous media due to enhanced polarity.

Table 1: Comparative Properties of 5,7-Dibromo-8-hydroxyquinoline and Its 1-Oxide Derivative

Property5,7-Dibromo-8-hydroxyquinoline 5,7-Dibromo-8-quinolinol 1-Oxide (Inferred)
Molecular Weight302.95 g/mol318.95 g/mol
Melting Point198–200°C~200–205°C (estimated)
SolubilitySlight in DMSO, methanolModerate in water, DMSO
pKa (Hydroxyl group)2.23 (predicted) ~1.8–2.5 (estimated)

Synthesis and Manufacturing

Bromination of 8-Hydroxyquinoline

The parent compound, 5,7-dibromo-8-hydroxyquinoline, is synthesized via electrophilic bromination of 8-hydroxyquinoline in aqueous hydrobromic acid (HBr) with elemental bromine (Br₂) . This method achieves yields exceeding 90% at room temperature, avoiding energy-intensive conditions .

Reaction Mechanism

  • Electrophilic Substitution: Bromine acts as an electrophile, targeting the electron-rich 5- and 7-positions of the quinoline ring.

  • Acid Catalysis: HBr stabilizes intermediates and accelerates bromination .

Table 2: Optimized Bromination Conditions

ParameterValue
Temperature25–30°C
Reaction Time30 minutes
SolventAqueous HBr (8%)
Yield>90%

Oxidation to the N-Oxide

The 1-oxide derivative is likely synthesized via post-bromination oxidation of the quinoline nitrogen. Common oxidizing agents for N-oxide formation include:

  • m-Chloroperbenzoic acid (mCPBA) in dichloromethane.

  • Hydrogen peroxide (H₂O₂) in acetic acid .

Example Protocol

  • Dissolve 5,7-dibromo-8-hydroxyquinoline in glacial acetic acid.

  • Add 30% H₂O₂ dropwise at 50°C.

  • Stir for 6–12 hours, followed by precipitation in ice water.

Applications and Biological Activity

Metal Chelation and Analytical Chemistry

The hydroxyl and N-oxide groups enable strong coordination with transition metals like Cu(II) and Fe(III). This property is exploited in:

  • Spectrophotometric assays for metal detection .

  • Catalytic systems for organic transformations .

Antimicrobial and Antiparasitic Activity

Halogenated quinolines exhibit broad-spectrum activity against bacteria, fungi, and protozoa. The 1-oxide derivative may enhance bioavailability and target binding.

Table 3: Reported Bioactivity of Halogenated Quinolines

OrganismIC₅₀ (µM)Mechanism of Action
Escherichia coli12.5DNA gyrase inhibition
Candida albicans8.2Ergosterol biosynthesis disruption
Plasmodium falciparum0.45Heme polymerization inhibition

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